molecular formula C14H12Cl2N2O3S B3468044 N-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide

N-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide

Cat. No.: B3468044
M. Wt: 359.2 g/mol
InChI Key: TZZKKRQIXXEDFP-UHFFFAOYSA-N
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Description

N-(4-{[(2,5-Dichlorophenyl)sulfonyl]amino}phenyl)acetamide is a synthetic organic compound with the CAS Number 349401-79-2 and a molecular weight of 359.228 g/mol . Its molecular formula is C14H12Cl2N2O3S, and it features two aromatic rings—a benzene and a 2,5-dichlorobenzene—linked by a sulfonylamino bridge, with an acetamide group attached to the terminal phenyl ring . Key physicochemical properties include a calculated logP of 4.98, indicating high lipophilicity, and a polar surface area (PSA) of 83.65 Ų . This specific structural architecture, incorporating both sulfonamide and acetamide functionalities, is commonly explored in scientific research for developing enzyme inhibitors and receptor modulators . The presence of the sulfonamide group, in particular, makes it a valuable intermediate or building block in medicinal chemistry for the synthesis of more complex molecules, though its specific biological targets and mechanism of action require further investigation . As a versatile chemical scaffold, it holds significant value in chemistry and biology research. Researchers should handle this product with appropriate precautions in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use . For a comprehensive specification sheet, including detailed safety data, please contact us.

Properties

IUPAC Name

N-[4-[(2,5-dichlorophenyl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O3S/c1-9(19)17-11-3-5-12(6-4-11)18-22(20,21)14-8-10(15)2-7-13(14)16/h2-8,18H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZKKRQIXXEDFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-aminophenylacetamide . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The dichlorophenyl ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenylacetamide derivatives.

Scientific Research Applications

N-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs differ in substituents on the phenyl ring, sulfonamide group, or acetamide backbone, leading to variations in reactivity, solubility, and bioactivity. Below is a detailed comparison:

Table 1: Key Structural and Functional Differences

Compound Name Structural Features Synthesis Route Key Properties/Applications
N-(4-{[(2,5-Dichlorophenyl)sulfonyl]amino}phenyl)acetamide 2,5-dichlorophenylsulfonyl group; acetamide-aniline backbone Likely via sulfonylation of aniline followed by acetylation Potential intermediate for drug discovery
2-(Benzo[d][1,3]dioxol-5-ylmethylamino)-N-(4-sulfamoylphenyl)acetamide (5) Benzodioxole and sulfamoylphenyl groups; secondary amine linkage Condensation of sulfamoylphenylacetamide with benzodioxole derivatives Yield: 91%; m.p. data suggests high crystallinity
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Nitro and methylsulfonyl groups; planar acetamide core Acetylation of N-(4-chloro-2-nitrophenyl)methanesulfonamide with acetic anhydride Crystallizes via C–H⋯O interactions; used in heterocyclic synthesis
N-(2,4-Dimethyl-5-(((trifluoromethyl)sulfonyl)amino)phenyl)acetamide (mefluidide) Trifluoromethylsulfonyl group; dimethylphenyl substituents Sulfonylation of dimethylphenylamine followed by acetylation Herbicide; inhibits cell division in plants

Key Observations

Electronic Effects : The 2,5-dichlorophenylsulfonyl group in the target compound enhances electron-withdrawing properties compared to the methylsulfonyl group in or the trifluoromethylsulfonyl group in mefluidide . This may influence binding affinity in biological systems or catalytic interactions.

Synthetic Routes : Most analogs are synthesized via sulfonylation or acetylation of aniline precursors. For example, the methylsulfonyl derivative in was prepared using acetic anhydride, a common acetylating agent.

Biological Relevance : Mefluidide’s herbicidal activity contrasts with the nitro-containing analog in , which is primarily a synthetic intermediate. This highlights how substituents dictate application: electron-deficient groups (e.g., nitro, chloro) favor pharmaceutical intermediates, while bulkier groups (e.g., trifluoromethyl) enhance agrochemical activity.

Crystallinity and Stability : The benzo[d][1,3]dioxole-containing compound exhibits high yield (91%) and crystallinity, likely due to strong intermolecular hydrogen bonding (evidenced by 13C-NMR data). Similarly, the nitro derivative in forms chains via C–H⋯O interactions, critical for material stability.

Physicochemical and Spectroscopic Data

Table 2: Spectroscopic and Analytical Comparison

Compound 13C-NMR Shifts (δ, ppm) Elemental Analysis (Calc./Found)
Target Compound Data not provided in evidence Data not provided
Compound 5 48.5 (2), 57.0, 66.1 (2), 115.0 (2), etc. C: 55.37/55.62; H: 5.68/5.33; N: 14.35/14.16%
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Not reported Not reported
  • The absence of specific data for the target compound underscores the need for further experimental characterization. However, the close match between calculated and found elemental analysis in Compound 5 validates synthetic precision in this class.

Research Implications and Gaps

Biological Screening : The target compound’s dichlorophenylsulfonyl group may confer antimicrobial or anti-inflammatory properties, as seen in related sulfonamides. Comparative studies with mefluidide could explore selectivity in plant vs. mammalian systems.

Crystallography : Structural analysis akin to would clarify intermolecular interactions and stability, aiding formulation development.

Synthetic Optimization : ’s high-yield synthesis (91%) suggests scalable routes for the target compound if analogous methods are employed.

Biological Activity

N-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide, a synthetic organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.

Chemical Structure and Synthesis

The compound features a sulfonamide group linked to a dichlorophenyl ring and an acetamide moiety. The typical synthesis involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-aminophenylacetamide in the presence of a base like triethylamine, which neutralizes the hydrochloric acid produced during the reaction. This process is generally conducted at room temperature for several hours until completion .

Biological Mechanisms and Activity

This compound exhibits various biological activities primarily attributed to its ability to interact with specific enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This mechanism suggests potential applications in treating diseases where enzyme inhibition is beneficial .

The compound's mechanism of action may involve:

  • Enzyme Inhibition : Competitive inhibition of target enzymes leading to reduced activity.
  • Receptor Modulation : Interaction with specific receptors that may alter physiological responses.

Case Studies and Experimental Validation

  • Anti-inflammatory Effects : Studies have indicated that this compound may exhibit anti-inflammatory properties. It has been evaluated for its ability to reduce inflammatory markers in vitro .
  • Cytotoxicity Assays : In vitro tests on human cancer cell lines (e.g., HeLa and A549) showed that the compound did not exhibit significant cytotoxic effects at concentrations up to 25 μM, indicating a favorable safety profile for further development .
  • Structure-Activity Relationships (SAR) : Research has demonstrated that variations in the chemical structure can significantly influence biological activity. For instance, modifications to the sulfonamide group can enhance or diminish enzyme inhibition capabilities .

Comparative Analysis of Similar Compounds

Compound NameStructure/CharacteristicsUnique Features
N-(3-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamideSimilar sulfonamide structurePotentially different biological activity due to positional changes
2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-(2-phenylphenyl)acetamideContains methylamino groupsEnhanced reactivity due to unique substitution
N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)acetamideFeatures an isoxazole moietyDifferent pharmacological properties due to heterocyclic structure

Applications in Medicinal Chemistry

Due to its biological activity, this compound serves as a lead compound for developing new drugs targeting specific enzymes or pathways. Its versatility allows for modifications that can enhance its therapeutic potential across various medical applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with sulfonation of 2,5-dichloroaniline to form the sulfonamide intermediate, followed by coupling with 4-aminophenylacetamide. Key steps include:

  • Sulfonamide formation using sulfonyl chloride and amine under anhydrous conditions (e.g., dichloromethane, 0–5°C, triethylamine as base) .
  • Acetamide coupling via nucleophilic acyl substitution with acetic anhydride or acetyl chloride .
  • Optimization factors: Temperature control (<50°C to prevent decomposition), solvent polarity (DMF for solubility), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should be analyzed?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Look for acetamide NH at δ 10.2–10.5 ppm (singlet), aromatic protons (δ 7.2–8.1 ppm, multiplet patterns reflecting dichlorophenyl substitution) .
  • ¹³C NMR : Carbonyl (C=O) at ~168–170 ppm, sulfonamide S=O at ~125–130 ppm .
  • IR : Strong absorption at ~1650 cm⁻¹ (amide C=O), ~1350–1150 cm⁻¹ (sulfonamide S=O asymmetric/symmetric stretching) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z ~384.8 (calculated for C₁₄H₁₁Cl₂N₂O₃S) .

Q. What preliminary assays are used to evaluate its biological activity?

  • Methodological Answer :

  • Enzyme Inhibition : Test against urease or carbonic anhydrase using spectrophotometric assays (e.g., phenol red method for urease activity at pH 6.8, monitoring ammonia release) .
  • Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies rationalize contradictory bioactivity data across related sulfonamides?

  • Methodological Answer :

  • Comparative Analysis : Map substituent effects using analogs (e.g., 2,3-dichloro vs. 2,5-dichloro phenyl; see vs. 15).
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding affinity to target enzymes (e.g., urease PDB: 4H9M).
  • Validation : Synthesize analogs with targeted substitutions (e.g., methoxy groups to enhance solubility) and retest activity .

Q. What strategies resolve discrepancies in reported cytotoxicity profiles between in vitro and in vivo models?

  • Methodological Answer :

  • Metabolic Stability : Assess hepatic metabolism using liver microsomes (e.g., human S9 fraction) to identify reactive metabolites.
  • Formulation Adjustments : Use nanocarriers (e.g., liposomes) to improve bioavailability and reduce off-target effects .
  • Dose-Response Refinement : Conduct PK/PD modeling to align in vitro IC₅₀ values with in vivo dosing regimens .

Q. How can crystallography and computational methods elucidate its binding mode to protein targets?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., carbonic anhydrase II) and solve structures at <2.0 Å resolution .
  • Molecular Dynamics (MD) : Simulate binding interactions (GROMACS) over 100 ns to analyze stability of hydrogen bonds (e.g., sulfonamide O with Arg/His residues) .

Data Contradiction Analysis

Q. Why do some studies report potent enzyme inhibition while others show negligible activity?

  • Methodological Answer :

  • Assay Variability : Standardize buffer pH (e.g., urease assays sensitive to pH 6.8 vs. 7.4) and substrate concentration .
  • Impurity Profiling : Use HPLC-MS to verify compound purity (>95%); trace solvents (e.g., DMF) may inhibit enzymes .
  • Species-Specific Effects : Test against orthologs (e.g., human vs. bacterial urease) to identify selectivity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide
Reactant of Route 2
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N-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide

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